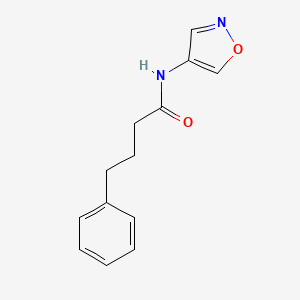

N-(1,2-oxazol-4-yl)-4-phenylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1,2-oxazol-4-yl)-4-phenylbutanamide is a compound that features an isoxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential

Mécanisme D'action

Target of Action

Oxazole derivatives have been known to exhibit a wide spectrum of biological activities . For instance, some oxazole derivatives have shown selectivity for phosphodiesterase 4 over phosphodiesterase 10 and phosphodiesterase 11 .

Mode of Action

Oxazole derivatives have been known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

It is known that oxazole derivatives can influence a variety of biological activities, such as antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Result of Action

Oxazole derivatives have been known to exhibit a wide spectrum of biological activities, which suggests that they may have diverse molecular and cellular effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-oxazol-4-yl)-4-phenylbutanamide typically involves the formation of the isoxazole ring followed by the attachment of the phenylbutanamide moiety. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Industrial Production Methods

In industrial settings, the synthesis of isoxazole derivatives often employs microwave-assisted reactions to enhance reaction rates and yields . This method allows for the efficient production of this compound with minimal waste and energy consumption.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1,2-oxazol-4-yl)-4-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The isoxazole ring can be oxidized to form different functional groups.

Reduction: Reduction reactions can modify the isoxazole ring or the phenylbutanamide moiety.

Substitution: Substitution reactions can introduce different substituents onto the isoxazole ring or the phenylbutanamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Applications De Recherche Scientifique

N-(1,2-oxazol-4-yl)-4-phenylbutanamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with various biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to N-(1,2-oxazol-4-yl)-4-phenylbutanamide include other isoxazole derivatives such as:

- 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles

- 5-substituted isoxazoles

Uniqueness

This compound is unique due to its specific combination of the isoxazole ring and the phenylbutanamide moiety, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various fields .

Activité Biologique

N-(1,2-oxazol-4-yl)-4-phenylbutanamide is a compound of increasing interest due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Overview of Biological Activity

This compound belongs to a class of oxazole derivatives known for their wide spectrum of biological activities. These include:

- Anti-inflammatory : Inhibition of pro-inflammatory cytokines.

- Anticonvulsant : Neuroprotective effects.

- Antimicrobial : Activity against various pathogens.

- Anticancer : Potential in cancer therapy through modulation of cell signaling pathways.

The exact mechanisms by which this compound exerts its biological effects are still being elucidated. However, several studies have highlighted key pathways involved:

- Cytokine Modulation : The compound has been shown to significantly decrease the expression levels of inflammatory cytokines such as IL-1β, IL-6, and TNF-α in various models, indicating its potential as an anti-inflammatory agent .

- Neuroprotective Effects : Research indicates that derivatives of this compound exhibit anticonvulsant properties, potentially through the modulation of neurotransmitter systems and neuroinflammatory pathways.

- Cellular Signaling Pathways : Studies have demonstrated that this compound can inhibit critical signaling pathways such as NF-kB and STAT3, which are often activated during inflammatory responses .

Structure-Activity Relationship (SAR)

The SAR studies focus on understanding how structural modifications to the oxazole ring and the phenylbutanamide moiety influence biological activity. Key findings include:

- Substituent Effects : Variations in substituents on the oxazole ring can enhance or diminish activity against specific targets. For instance, introducing electron-donating groups tends to increase anti-inflammatory potency .

- Binding Affinity : The binding interactions between the compound and its biological targets are crucial for efficacy. Structural optimization has led to compounds with improved binding affinities and selectivity for specific enzymes involved in disease processes .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological contexts:

- Inflammatory Models : In LPS-induced inflammation models, treatment with this compound resulted in significant reductions in liver enzyme levels (ALT and AST), indicating reduced hepatotoxicity while effectively modulating inflammatory cytokine levels .

- Neuroprotection : In animal models of seizure disorders, compounds derived from this compound demonstrated marked anticonvulsant effects without notable side effects, suggesting a favorable safety profile for therapeutic use.

Table 1: Biological Activities of this compound Derivatives

Propriétés

IUPAC Name |

N-(1,2-oxazol-4-yl)-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c16-13(15-12-9-14-17-10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHAULPWUDYURK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=CON=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.